molecular formula C15H12ClNO5 B5842827 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B5842827
M. Wt: 321.71 g/mol
InChI Key: OSKSQGFTVLHJLI-UHFFFAOYSA-N
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Description

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves multiple steps. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. For example, the reaction between 4-chloro-2-nitrophenol and 4-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) at elevated temperatures (around 125°C) can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Reduction: 3-[(4-amino-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde.

    Oxidation: 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-4-2-10(8-18)6-11(14)9-22-15-5-3-12(16)7-13(15)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSQGFTVLHJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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